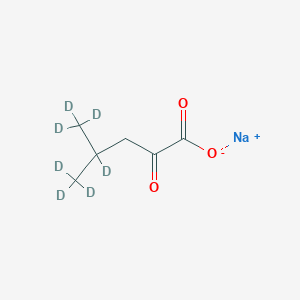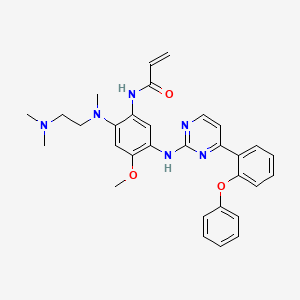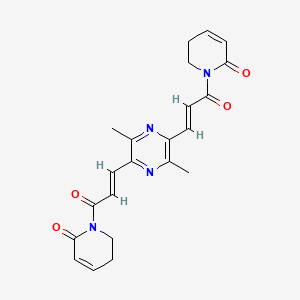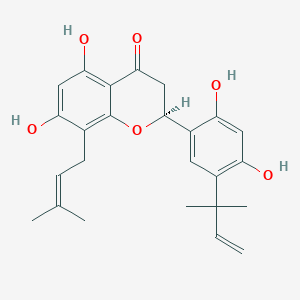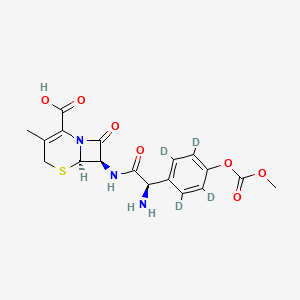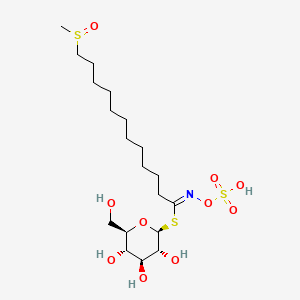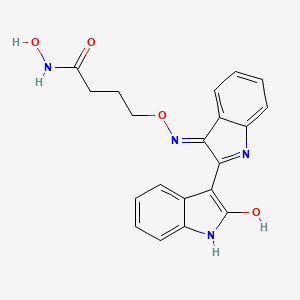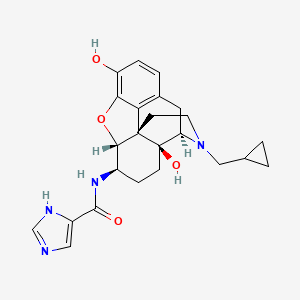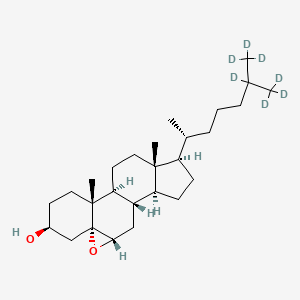
Deoxythymidine-5'-triphosphate-13C10,15N2 (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) is a stable isotope-labeled compound used in various scientific research applications. It is a modified form of deoxythymidine triphosphate (dTTP), where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is particularly useful in studies involving nucleic acid synthesis and metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the deoxythymidine molecule. The process typically starts with the synthesis of labeled thymidine, followed by phosphorylation to obtain the triphosphate form. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to minimize the use of expensive isotopic reagents while maximizing the incorporation efficiency. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to verify the isotopic purity and concentration of the final product .
化学反应分析
Types of Reactions
Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) primarily undergoes reactions typical of nucleoside triphosphates. These include:
Phosphorylation and Dephosphorylation: Involving the addition or removal of phosphate groups.
Hydrolysis: Breaking down into deoxythymidine monophosphate and diphosphate forms.
Polymerization: Incorporation into DNA strands during DNA synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as DNA polymerases, kinases, and phosphatases. Reaction conditions typically involve buffered aqueous solutions with specific pH and temperature settings to optimize enzyme activity .
Major Products Formed
The major products formed from these reactions include deoxythymidine monophosphate, deoxythymidine diphosphate, and newly synthesized DNA strands containing the labeled nucleotide .
科学研究应用
Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) is widely used in scientific research, including:
Chemistry: Studying the kinetics and mechanisms of nucleic acid synthesis.
Biology: Investigating DNA replication and repair processes.
Medicine: Developing diagnostic tools and therapeutic strategies for genetic disorders.
Industry: Producing labeled DNA for use in various biotechnological applications.
作用机制
The mechanism of action of Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) involves its incorporation into DNA strands during replication. The labeled nucleotide is recognized by DNA polymerases and incorporated into the growing DNA chain. The presence of carbon-13 and nitrogen-15 isotopes allows for the tracking and analysis of DNA synthesis and metabolism using techniques such as NMR and mass spectrometry .
相似化合物的比较
Similar Compounds
Deoxythymidine-5’-triphosphate (dTTP): The unlabeled form of the compound.
Deoxythymidine-5’-monophosphate-13C10,15N2 (disodium): A labeled monophosphate form.
Deoxythymidine-5’-diphosphate-13C10,15N2 (disodium): A labeled diphosphate form.
Uniqueness
Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides distinct advantages in NMR and mass spectrometry studies, enabling detailed insights into nucleic acid synthesis and metabolism .
属性
分子式 |
C10H15N2Na2O14P3 |
|---|---|
分子量 |
538.05 g/mol |
IUPAC 名称 |
disodium;[[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChI 键 |
HYMCPJGZIJDSIQ-XQKKEPRHSA-L |
手性 SMILES |
[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


